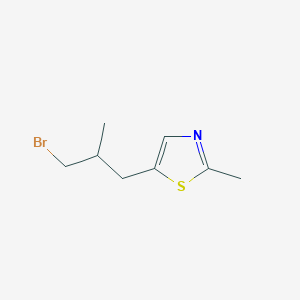

5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole

Description

Properties

Molecular Formula |

C8H12BrNS |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

5-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H12BrNS/c1-6(4-9)3-8-5-10-7(2)11-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

XNTPFHIXOBBFGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CC(C)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary method for preparing this compound involves the alkylation of 2-methyl-1,3-thiazole with a suitable bromo-substituted alkyl halide, specifically 3-bromo-2-methylpropyl bromide. This reaction is typically a nucleophilic substitution where the thiazole nitrogen or carbon acts as a nucleophile attacking the electrophilic carbon bearing the bromine substituent.

Typical reaction conditions include:

- Starting materials: 2-methyl-1,3-thiazole and 3-bromo-2-methylpropyl bromide

- Solvent: Aprotic organic solvents such as dichloromethane, toluene, or acetonitrile

- Base: Potassium carbonate or sodium hydroxide to deprotonate the thiazole and facilitate nucleophilic attack

- Temperature: Mild to moderate heating (room temperature to reflux) depending on solvent and base choice

- Reaction time: Several hours to overnight to ensure completion

This method yields the desired this compound as the major product, which can be purified by standard chromatographic techniques or recrystallization.

Alternative Synthetic Approaches

- Use of Strong Bases: In some protocols, strong bases such as sodium hydride or potassium tert-butoxide are employed to generate the thiazole anion more efficiently, increasing the nucleophilicity and improving yields.

- Thiazole Derivative Alkylation: Instead of direct alkylation of 2-methyl-1,3-thiazole, some methods involve the reaction of thiazole derivatives with 3-bromo-2-methylpropene under controlled conditions to form the brominated alkyl side chain on the thiazole ring.

- Multi-step Synthesis via Thioamide Intermediates: More complex syntheses may involve constructing the thiazole ring itself from amino acid derivatives or thioamide intermediates, followed by bromination or alkylation steps to introduce the 3-bromo-2-methylpropyl substituent.

Reaction Mechanism and Chemical Considerations

Nucleophilic Substitution Mechanism

The preparation relies on nucleophilic substitution (likely $$ \mathrm{S_N2} $$) where the nucleophilic site on the thiazole attacks the electrophilic carbon attached to bromine on the 3-bromo-2-methylpropyl bromide. The bromine acts as a leaving group, displaced by the thiazole nucleophile.

Role of Base and Solvent

- The base deprotonates the thiazole nitrogen or activates the carbon adjacent to the nitrogen to increase nucleophilicity.

- Aprotic solvents favor $$ \mathrm{S_N2} $$ mechanisms by stabilizing ions without donating protons.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Materials | 2-methyl-1,3-thiazole, 3-bromo-2-methylpropyl bromide | Commercially available or synthesized |

| Solvent | Dichloromethane, toluene, acetonitrile | Aprotic solvents preferred |

| Base | Potassium carbonate, sodium hydroxide, sodium hydride | Strong bases improve nucleophilicity |

| Temperature | Room temperature to reflux | Depends on solvent and base |

| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |

| Purification | Chromatography, recrystallization | To isolate pure product |

| Yield | Typically 60–85% | Varies with scale and conditions |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution: Various substituted thiazoles.

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazoles.

Scientific Research Applications

Chemistry: 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research and industrial applications.

Biology: In biological research, thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Thiazole compounds are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases due to their ability to interact with biological targets.

Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

- Bromoalkyl Substituents : Compounds like 5-(2-bromoethyl)-4-methyl-1,3-thiazole (MW 206.10) share reactive bromoalkyl chains, making them versatile intermediates for nucleophilic substitution reactions. The bromoethyl group’s mobility contrasts with the branched 3-bromo-2-methylpropyl chain in the target compound, which may reduce reactivity due to steric hindrance .

- Aromatic Bromo Derivatives : 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine (MW 317.12) demonstrates how bromo-aromatic substituents enhance biological activity, such as fungicidal or insecticidal effects, via π-π stacking interactions .

Table 3: Activity Profiles of Thiazole Derivatives

- Antimicrobial Potential: The 2-methyl and bromoalkyl groups in the target compound may enhance lipophilicity, improving membrane penetration against pathogens, as seen in 2-substituted benzo[d]thiazoles .

- Corrosion Inhibition : Thiazoles with electron-withdrawing groups (e.g., bromo, nitro) exhibit strong adsorption on copper surfaces, suggesting the target compound’s bromoalkyl chain could similarly stabilize metal interfaces .

Biological Activity

5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂BrN₃S

- Molecular Weight : 234.16 g/mol

- Structure : The compound features a bromine atom and a branched alkyl group (3-bromo-2-methylpropyl) attached to the thiazole ring, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action involves:

- Covalent Bond Formation : The bromine atom allows the compound to form covalent bonds with nucleophilic sites on target molecules, potentially inhibiting or modifying their function.

- Enzyme Interaction : The thiazole ring can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal properties. For instance:

- Antifungal Activity : Studies have shown that thiazole derivatives can inhibit the growth of various fungal strains, suggesting that this compound may possess similar capabilities.

- Bacterial Inhibition : Preliminary investigations indicate potential effectiveness against certain bacterial pathogens, although specific data on this compound is limited.

Anticancer Potential

The compound has been explored for its anticancer properties:

- Inhibition of Tumor Growth : Similar thiazole derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. For example, compounds that target the YAP/TAZ pathway have been linked to reduced tumor proliferation .

Study on Anticancer Activity

A study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that certain modifications to the thiazole structure enhance anticancer activity:

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Compound B | HeLa (cervical cancer) | 10 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: Specific data for this compound is currently under investigation.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Although specific interaction studies on this compound are sparse, compounds with similar structures have shown promising interactions with enzymes and receptors involved in critical biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.